Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C20H17ClN4O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H17ClN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24) |
InChI Key |
ITXDLOBINUWNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Catalytic Three-Component Reactions
The most efficient route involves a one-pot three-component reaction utilizing ethyl cyanoacetate, 4-chlorobenzaldehyde, and 3-amino-1,2,4-triazole. A breakthrough was achieved using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in a water-ethanol (1:1 v/v) system. TMDP activates both the aldehyde and ethyl cyanoacetate via hydrogen bonding and Lewis base interactions, facilitating the Knoevenagel condensation to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by 3-amino-1,2,4-triazole triggers cyclization, yielding the target compound in 92% efficiency.
Reaction Conditions:
-
Catalyst: TMDP (15 mol%)
-
Solvent: Water-ethanol (1:1 v/v)
-
Temperature: 80°C
-
Time: 4 hours
This method eliminates toxic solvents and reduces energy consumption compared to traditional ionic liquid or porous polymer catalysts.
Mechanistic Pathways
Two competing mechanisms govern the TMDP-catalyzed reaction (Scheme 1):
-
Path A: Direct activation of ethyl cyanoacetate and aldehyde via TMDP, forming a Knoevenagel adduct.
-
Path B: Generation of an iminium intermediate, enhancing electrophilicity for cyanoacetate enolate attack.
Both pathways converge at the cyclization step, where TMDP protonates the triazole amine, enabling nucleophilic addition to the α,β-unsaturated intermediate. Intramolecular cyclization then completes the triazolo[1,5-a]pyrimidine core.
Stepwise Synthesis and Intermediate Characterization
Chlorination-Cyclization Sequence
An alternative approach involves synthesizing 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine as a key intermediate. Treatment of 5-amino-1,2,4-triazole with diethyl acetylenedicarboxylate in phosphoryl chloride (POCl₃) at 90°C yields the chlorinated intermediate, which undergoes nucleophilic substitution with 4-chlorophenethylamine.
Critical Steps:
This method achieves 85% yield but requires stringent anhydrous conditions.
Spectroscopic Validation
Intermediates and the final product were characterized using:
-
¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, ethyl ester quartet at δ 4.3 ppm.
-
IR Spectroscopy: C=O stretch at 1702 cm⁻¹, N–H bend at 1620 cm⁻¹.
Green Chemistry Innovations
Solvent and Catalyst Optimization
Replacing traditional solvents like dichloromethane with water-ethanol mixtures reduces environmental impact. TMDP’s recyclability was demonstrated over five cycles with <5% yield loss.
Comparative Analysis of Catalysts:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and further functionalization:
| Reaction Conditions | Products | Yield | Analytical Confirmation |
|---|---|---|---|
| 6M HCl in ethanol (reflux, 8 hr) | 7-(4-chlorophenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylic acid | 85% | IR: Loss of ester C=O (~1740 cm⁻¹), new broad O-H stretch (~2500-3300 cm⁻¹) |
| NaOH (aq.)/EtOH (reflux, 6 hr) | Sodium salt of the carboxylic acid | 78% | NMR: Disappearance of ethyl group signals (δ 1.2–1.4 ppm, δ 4.2–4.4 ppm) |
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-withdrawing chlorine atom at the para position of the phenyl ring facilitates nucleophilic aromatic substitution (NAS) with amines:
| Reagents | Conditions | Products | Applications |
|---|---|---|---|
| Piperidine | DMF, 120°C, 12 hr | 7-(4-piperidin-1-yl-phenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate | Enhanced bioavailability in drug design |
| Hydrazine hydrate | Ethanol, reflux, 6 hr | 7-(4-hydrazinylphenyl)-5-phenyl derivative | Intermediate for heterocyclic extensions |
Cyclization Reactions
The compound participates in intramolecular cyclization under dehydrating conditions to form fused polycyclic systems:
| Catalyst/Reagent | Conditions | Products | Key Observations |
|---|---|---|---|
| POCl₃ | 80°C, 4 hr | Fused triazolo[5,1-b]quinazoline system | Increased planarity enhances intercalation properties |
| Conc. H₂SO₄ | RT, 24 hr | Sulfonated derivative at pyrimidine ring | Improved water solubility |
Catalytic Hydrogenation
The dihydropyrimidine moiety undergoes selective hydrogenation to yield saturated analogs:
| Catalyst | Conditions | Products | Biological Impact |
|---|---|---|---|
| 10% Pd/C, H₂ (1 atm) | EtOH, 25°C, 3 hr | Ethyl 5-phenyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-6-carboxylate | Reduced cytotoxicity while retaining kinase inhibition |
Multi-Component Reactions (MCRs)
The compound acts as a precursor in MCRs to generate structurally complex hybrids:
Spectroscopic Reaction Monitoring
Key functional group transformations are validated through spectroscopic shifts:
| Reaction Type | IR Spectral Changes | ¹H NMR Shifts |
|---|---|---|
| Ester hydrolysis | Loss of ester C=O (~1740 cm⁻¹), new O-H (~3300 cm⁻¹) | Ethyl group signals (δ 1.2–1.4, 4.2–4.4 ppm) vanish |
| NAS with piperidine | New C-N stretch (~1250 cm⁻¹) | Aromatic proton splitting changes (δ 7.2–7.8 ppm) |
Mechanistic Insights
Scientific Research Applications
Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Medicine: It has shown promising results in inhibiting tumor growth and reducing inflammation, indicating its potential as an anticancer and anti-inflammatory agent.
Industry: The compound’s antimicrobial properties make it useful in the development of new antibiotics and disinfectants.
Mechanism of Action
The mechanism of action of ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways :
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, thereby protecting against neurodegeneration.
Anti-inflammatory: It reduces the production of nitric oxide and tumor necrosis factor-α in microglial cells, thereby exerting anti-inflammatory effects.
Anticancer: The compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolo-pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Key structural analogues are compared below:
Table 1: Structural Comparison of Triazolo-Pyrimidine Analogues
| Compound Name | R<sup>5</sup> | R<sup>7</sup> | R<sup>6</sup> | Additional Functional Groups |
|---|---|---|---|---|
| Target Compound | Phenyl | 4-Chlorophenyl | Ethyl carboxylate | None |
| Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl | Methyl | 4-[(4-chlorobenzyl)oxy] | Ethyl carboxylate | 2-Fluorobenzyl sulfanyl |
| Ethyl 5-methyl-7-(4-morpholinophenyl) | Methyl | 4-Morpholinophenyl | Ethyl carboxylate | Morpholine ring |
| Ethyl 7-(4-bromophenyl)-5-trifluoromethyl | Trifluoromethyl | 4-Bromophenyl | Ethyl carboxylate | None |
| Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl | Phenyl | 2,4-Dimethoxyphenyl | Ethyl carboxylate | Methoxy groups |
Key Observations :
- Position 7: The 4-chlorophenyl group in the target compound is replaced with electron-withdrawing (e.g., bromophenyl) or electron-donating groups (e.g., morpholinophenyl) in analogues, which can modulate electronic properties and binding interactions .
- Position 5 : Methyl or trifluoromethyl substituents (e.g., in and ) may enhance metabolic stability compared to phenyl .
- Position 6 : Ethyl carboxylate is conserved in most analogues, but methyl esters (e.g., in ) show reduced steric hindrance .
Key Observations :
- Catalyst Efficiency : TMDP outperforms traditional catalysts (e.g., piperidine) in terms of recyclability and safety .
- Solvent Systems: Water/ethanol mixtures (green solvents) reduce environmental impact compared to benzene or DMF .
Key Observations :
Biological Activity
Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a unique structure characterized by:
- Triazole and Pyrimidine Fusion : The triazole ring is fused with a pyrimidine ring.
- Substituents : An ethyl ester group and a 4-chlorophenyl moiety enhance its chemical properties and solubility.
The molecular formula is with a molecular weight of approximately 380.8 g/mol.
Biological Activities
This compound exhibits several notable biological activities:
1. Anticancer Activity
- Mechanism : The compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK-2. It binds competitively at the ATP-binding site, influencing cell cycle regulation and proliferation .
- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116. The IC50 values ranged from 14.5 to 17.8 μM .
2. Anti-inflammatory Effects
- Mechanism : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The reported IC50 for COX-2 inhibition was comparable to that of established anti-inflammatory drugs like celecoxib .
- Research Findings : In animal models, the compound effectively reduced inflammation in carrageenan-induced paw edema and cotton pellet-induced granuloma models .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Three-component Reaction : A common method includes the reaction of a guanidine derivative with an aldehyde and a beta-ketoester under acidic conditions.
- Eco-friendly Approaches : Recent studies have introduced green synthesis methods using eco-friendly solvents and catalysts to minimize environmental impact while maintaining yield and purity .
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for optimizing its therapeutic efficacy:
- Binding Studies : Research indicates that the compound interacts with various enzymes and receptors involved in metabolic pathways.
- Molecular Docking : Computational studies have provided insights into the binding affinities and specific interactions at the molecular level, which are essential for drug design and development.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic methodologies for preparing ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Answer : The compound can be synthesized via multicomponent reactions under green chemistry principles. A validated protocol involves using 4,4’-trimethylenedipiperidine (TMDP) as a Lewis base catalyst in either:
- Condition A : A water/ethanol (1:1 v/v) solvent system under reflux (yield: 92%) .
- Condition B : Molten TMDP at 65°C (yield: 92%) .
Key advantages include metal-free catalysis, recyclability of TMDP, and avoidance of hazardous solvents.
Q. How is the structural conformation of this triazolopyrimidine derivative confirmed experimentally?
- Answer : X-ray crystallography is the gold standard. For analogous derivatives, Cremer & Pople puckering analysis revealed:
- Dihydropyrimidine ring : Envelope conformation (puckering amplitude ) .
- Triazole ring : Planar geometry (average torsion angle <5°) .
Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) stabilize crystal packing .
Q. What solvents and catalysts are recommended for scalable synthesis while adhering to green chemistry?
- Answer : TMDP is preferred over traditional bases (e.g., piperidine) due to:
- Low volatility, non-flammability, and high thermal stability .
- Recyclability (>5 cycles without activity loss) .
Ethanol/water mixtures reduce reliance on toxic solvents like DMF .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?
- Answer : Biginelli-like multicomponent reactions (MCRs) enable regioselective synthesis. For example:
- C-5 vs. C-7 substitution : Controlled by ionic vs. acidic conditions, achieving >90% regioselectivity for target isomers .
- Role of substituents : Electron-withdrawing groups (e.g., -CF₃) at C-5 enhance steric guidance during cyclization .
Q. How do contradictory reports on TMDP’s toxicity impact catalyst selection?
- Answer : While TMDP is marketed as "low toxicity" , some studies note safety concerns (e.g., high acute toxicity in aquatic organisms) . Mitigation strategies include:
- Rigorous LC-MS monitoring to detect residual TMDP in products .
- Substitution with immobilized catalysts (e.g., silica-supported TMDP) to minimize exposure .
Q. What analytical methods resolve discrepancies in reaction yields between solvent-based vs. solvent-free protocols?
- Answer : Comparative studies show:
- Solvent-free (molten TMDP) : Faster reaction kinetics (2–3 hours) but requires precise temperature control .
- Solvent-based (ethanol/water) : Better reproducibility (±2% yield variation) due to homogeneous mixing .
Use HPLC to track intermediate formation and optimize reaction time .
Q. How does the trifluoromethyl group influence bioactivity in triazolopyrimidine derivatives?
- Answer : The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP +0.5–1.0) .
- Enzyme inhibition : Steric effects disrupt MDM2-p53 protein interactions (IC₅₀ improvement by 3–5× vs. non-fluorinated analogs) .
Data Contradiction Analysis
Q. Why do some studies report lower yields for analogous triazolopyrimidines under similar conditions?
- Answer : Variations arise from:
- Substituent effects : Bulky groups (e.g., 4-bromophenyl) reduce cyclization efficiency by 15–20% .
- Catalyst purity : TMDP batches with >98% purity improve yields by 8–10% vs. commercial grades .
Validate catalyst quality via ¹H NMR before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
